molecular formula C16H14ClF3N4O2 B2444244 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396787-05-5

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2444244
CAS No.: 1396787-05-5
M. Wt: 386.76
InChI Key: JIHLIJJUBDHAPR-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a morpholinopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with appropriate reagents to form the desired pyridazine ring. The morpholine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine forms of the original compound .

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyridazine-3-carboxamide is unique due to its combination of a morpholinopyridazine moiety with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)9-13(11)21-15(25)12-3-4-14(23-22-12)24-5-7-26-8-6-24/h1-4,9H,5-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHLIJJUBDHAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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